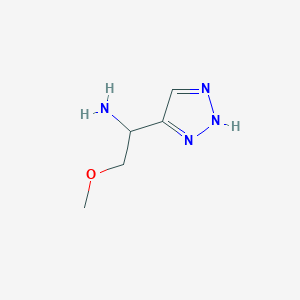
4-Bromo-2-cyclopropyl-6-ethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-cyclopropyl-6-ethylpyrimidine is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 4th position, a cyclopropyl group at the 2nd position, and an ethyl group at the 6th position of the pyrimidine ring .
Preparation Methods
The synthesis of 4-Bromo-2-cyclopropyl-6-ethylpyrimidine can be achieved through various synthetic routes. One common method involves the bromination of 2-cyclopropyl-6-ethylpyrimidine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process . Industrial production methods may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Bromo-2-cyclopropyl-6-ethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding pyrimidine N-oxides or reduction reactions to yield dehalogenated products.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Scientific Research Applications
4-Bromo-2-cyclopropyl-6-ethylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: This compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopropyl-6-ethylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function . The bromine atom and other functional groups in the compound can form covalent or non-covalent interactions with target molecules, leading to the desired biological effects . The molecular pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
4-Bromo-2-cyclopropyl-6-ethylpyrimidine can be compared with other pyrimidine derivatives such as:
4-Bromo-6-cyclopropyl-2-ethylpyrimidine: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
2-Cyclopropyl-4,6-dimethylpyrimidine: Lacks the bromine atom, resulting in different chemical properties and applications.
4-Chloro-2-cyclopropyl-6-ethylpyrimidine:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties .
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-bromo-2-cyclopropyl-6-ethylpyrimidine |
InChI |
InChI=1S/C9H11BrN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h5-6H,2-4H2,1H3 |
InChI Key |
MAAOXQGAVSDDNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



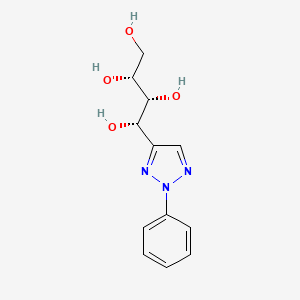
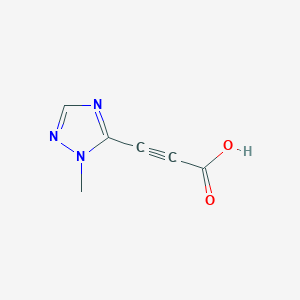

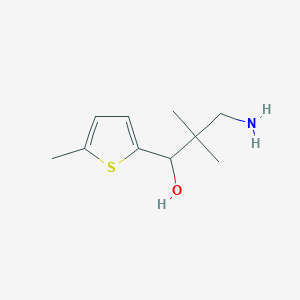
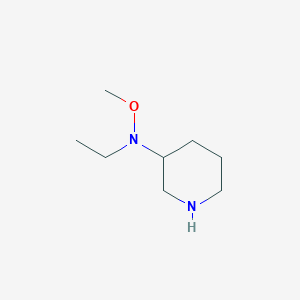
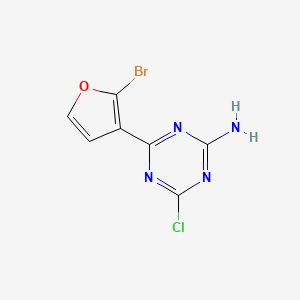
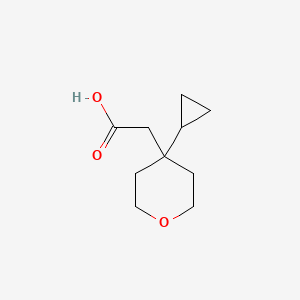
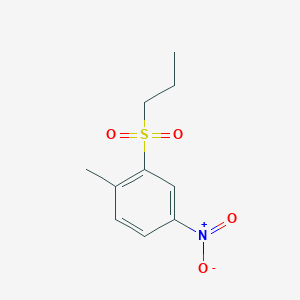

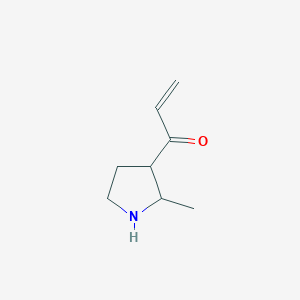
![Benzene, [1-(chloromethyl)butyl]](/img/structure/B13176653.png)
![6-Hydroxy-2-[(4-phenylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13176654.png)
